Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Catalog No.
S579798
CAS No.
2881-63-2
M.F
C11H11ClO3
M. Wt
226.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

CAS Number

2881-63-2

Product Name

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

DGCZHKABHPDNCC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl

Synonyms

AC 413, AC-413, AC413 peptide

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl
  • Organic synthesis

    The presence of a reactive ketone group (C=O) and an ester group (C-O-O-C) makes Ethyl 3-(4-chlorophenyl)-3-oxopropanoate a potential building block for more complex organic molecules. Ketones and esters are commonly used as starting materials in organic synthesis due to their reactivity in various reactions .

  • Asymmetric synthesis

    The presence of a chiral center (asymmetric carbon) in the molecule suggests potential use in asymmetric synthesis. Asymmetric synthesis allows for the targeted production of one enantiomer (mirror image) of a molecule over the other. However, further research would be needed to determine the effectiveness of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in this specific application .

  • Medicinal chemistry

    The molecule contains a core structure (phenylpropanoyl) found in some natural products with various biological activities . This suggests Ethyl 3-(4-chlorophenyl)-3-oxopropanoate as a potential starting point for the development of new drugs, but more research would be required to explore its specific properties and potential targets.

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11ClO3C_{11}H_{11}ClO_3. It features a 4-chlorophenyl group attached to a propanoate moiety, specifically at the 3-position of the carbon chain. This compound is characterized by its oxo (keto) functional group, which contributes to its reactivity and potential biological activity. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is often synthesized for research purposes and has applications in medicinal chemistry due to its structural similarity to various biologically active compounds.

Typical of esters and ketones:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Esterification: It can be synthesized from the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate, where the carbonyl oxygen acts as a nucleophile.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-chlorophenylacetic acid and ethanol.

The compound's reactivity makes it a versatile intermediate in various synthetic pathways .

Several synthesis methods for ethyl 3-(4-chlorophenyl)-3-oxopropanoate have been reported:

  • Condensation Reaction:
    • Reacting ethyl acetoacetate with 4-chlorobenzoyl chloride in the presence of a base like sodium hydroxide to form the ester.
    • Typical reaction conditions include refluxing in an organic solvent such as dichloromethane.
  • Catalytic Methods:
    • Utilizing metal catalysts (e.g., gold or copper) to facilitate reactions involving nitromethane derivatives that lead to the formation of this compound .

The choice of method often depends on the desired yield and purity of the final product.

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate has various applications, particularly in:

  • Pharmaceutical Research: As an intermediate for synthesizing more complex molecules with potential therapeutic effects.
  • Chemical Synthesis: Used in organic synthesis as a building block for creating other compounds.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its structural properties .

Studies on interaction profiles are crucial for understanding how ethyl 3-(4-chlorophenyl)-3-oxopropanoate interacts with biological systems. While specific interaction studies are sparse, compounds with similar structures have been noted for their interactions with:

  • Enzymes: Potential inhibition or activation of specific enzyme pathways.
  • Receptors: Binding affinity studies suggest interactions with various biological receptors involved in metabolic processes.

Further detailed interaction studies are essential for elucidating its mechanisms of action .

Similar Compounds: Comparison

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 3-(4-chlorophenyl)-3-oxopropanoateC10H9ClO3C_{10}H_{9}ClO_3Similar structure but methyl instead of ethyl
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateC11H13O4C_{11}H_{13}O_4Contains a methoxy group instead of chlorine
Ethyl 2-(4-chlorophenyl)-2-oxoacetateC10H9ClO3C_{10}H_{9}ClO_3Different position of the carbonyl group

The presence of the chlorophenyl group distinguishes ethyl 3-(4-chlorophenyl)-3-oxopropanoate from other derivatives, potentially influencing its biological activity and reactivity profile .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2881-63-2

Wikipedia

Ethyl (4-chlorobenzoyl)acetate

Dates

Modify: 2023-08-15

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